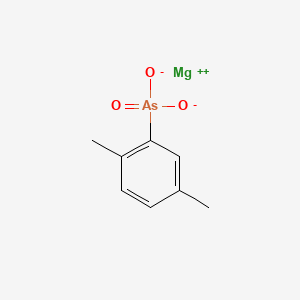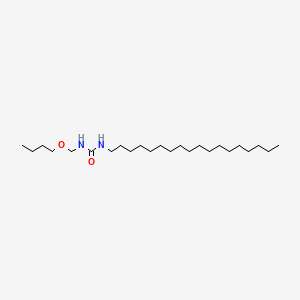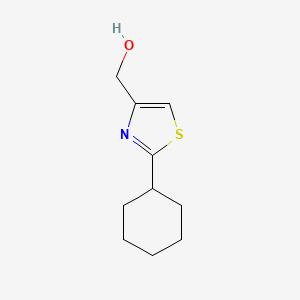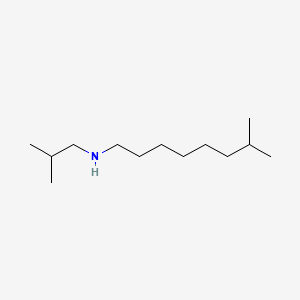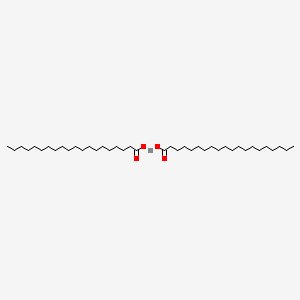
icosanoate;lead(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead icosanoate can be synthesized through the reaction of icosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the mixture to facilitate the formation of the lead icosanoate compound. The general reaction is as follows:
2 C20H40O2+PbO→Pb(C20H39O2)2+H2O
Industrial Production Methods
Industrial production of lead icosanoate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lead icosanoate can undergo various chemical reactions, including:
Oxidation: Lead icosanoate can be oxidized to form lead oxides and other by-products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and icosanoic acid.
Substitution: Lead icosanoate can participate in substitution reactions where the icosanoate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like chloride or sulfate can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other oxidized products.
Reduction: Lead metal and icosanoic acid.
Substitution: Lead chloride, lead sulfate, and other lead salts.
Applications De Recherche Scientifique
Lead icosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for lead toxicity.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of lead icosanoate involves its interaction with cellular components and enzymes. Lead ions can interfere with various biochemical pathways, leading to toxic effects. The icosanoate anion may also play a role in modulating the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead acetate: Another lead compound with similar properties but different anions.
Lead stearate: A lead salt of stearic acid, used in similar applications.
Lead palmitate: A lead salt of palmitic acid, with comparable properties.
Uniqueness
Lead icosanoate is unique due to its long-chain fatty acid anion, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective.
Propriétés
Numéro CAS |
94266-31-6 |
|---|---|
Formule moléculaire |
C40H78O4Pb |
Poids moléculaire |
830 g/mol |
Nom IUPAC |
icosanoate;lead(2+) |
InChI |
InChI=1S/2C20H40O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
IMGCFEAIPPYFGB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


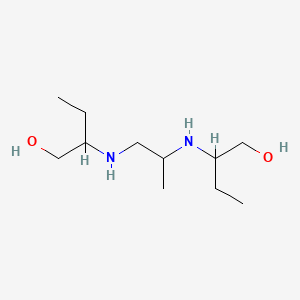

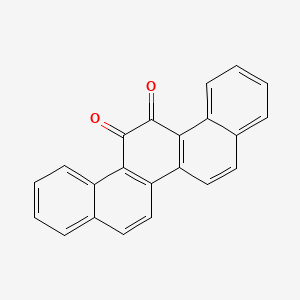
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)


![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

